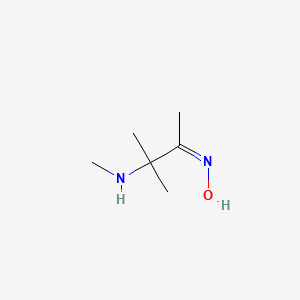

(2E)-3-methyl-3-(methylamino)butan-2-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-methyl-3-(methylamino)butan-2-one oxime is an organic compound with a complex structure that includes both an oxime and a methylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-methyl-3-(methylamino)butan-2-one oxime typically involves the reaction of 3-methyl-3-(methylamino)butan-2-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:

3-methyl-3-(methylamino)butan-2-one+hydroxylamine→(2E)-3-methyl-3-(methylamino)butan-2-one oxime

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-methyl-3-(methylamino)butan-2-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Corresponding amines.

Substitution: Various substituted oxime derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Antidepressant and Stimulant Properties

Research has indicated that (2E)-3-methyl-3-(methylamino)butan-2-one oxime may exhibit stimulant properties similar to other compounds in its class. Its structural similarity to known psychoactive substances suggests potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Case Study:

A study conducted on the pharmacological effects of structurally related compounds demonstrated that modifications to the amine group can enhance bioactivity. The findings suggest that this compound could be a candidate for further research in developing new antidepressants or stimulants .

Agrochemical Applications

2.1. Intermediate in Agrochemical Synthesis

This compound serves as an important intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. Its oxime functional group allows for further chemical transformations that are critical in the production of effective agricultural chemicals.

Data Table: Agrochemical Synthesis Pathways

| Agrochemical | Intermediate Used | Reaction Type |

|---|---|---|

| Trifluoxystrobin | This compound | Oximation |

| Other Fungicides | Various derivatives of oxime | Condensation and reduction |

Case Study:

In the synthesis of Trifluoxystrobin, a widely used fungicide, this compound is utilized as a key intermediate. The efficiency of this process has been highlighted in patents that describe improved yields and purity compared to traditional methods .

Chemical Synthesis Applications

3.1. Synthesis of Other Compounds

The versatility of this compound extends to its use as a precursor in synthesizing various organic compounds, including pharmaceuticals and fine chemicals.

Data Table: Synthesis Applications

| Compound Produced | Starting Material | Reaction Type |

|---|---|---|

| 1-[3-(trifluoromethyl)phenyl]ethanone oxime | This compound | Grignard Reaction |

| Other Organic Compounds | Various amines and ketones | Nucleophilic addition |

Case Study:

A recent patent detailed a method for synthesizing 1-[3-(trifluoromethyl)phenyl]ethanone oxime using this compound as a starting material. This process demonstrated high efficiency with minimal by-products, showcasing the compound's utility in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of (2E)-3-methyl-3-(methylamino)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-methyl-3-(methylamino)butan-2-one: Lacks the oxime group, making it less reactive in certain chemical reactions.

3-methyl-3-(methylamino)butan-2-one oxime derivatives: Modified versions with different substituents on the oxime group.

Activité Biologique

(2E)-3-methyl-3-(methylamino)butan-2-one oxime, commonly referred to as a synthetic cathinone, is a compound that has garnered interest due to its potential biological activities. Synthetic cathinones are structurally related to the natural stimulant cathinone found in khat leaves and have been associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H14N2O, with a molecular weight of 130.19 g/mol. The compound features a ketone functional group and an oxime, which are significant for its reactivity and biological effects.

Synthetic cathinones like this compound primarily exert their effects by interacting with monoamine transporters. These interactions influence the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin.

Key Findings:

- Monoamine Transporter Interaction : Research indicates that this compound acts as a reuptake inhibitor for dopamine and norepinephrine, similar to other synthetic cathinones .

- Stimulant Effects : The compound has been reported to produce stimulant effects in animal models, characterized by increased locomotor activity and heightened alertness .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have evaluated the biological effects of this compound:

- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of the compound resulted in significant increases in locomotor activity compared to control groups, indicating its stimulant properties .

- Neurotoxicity Assessment : Investigations into the neurotoxic effects revealed that while the compound exhibits stimulant characteristics, it may also lead to neurotoxic outcomes at higher doses, necessitating further research into its safety profile .

Propriétés

IUPAC Name |

(NE)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(8-9)6(2,3)7-4/h7,9H,1-4H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYAYGFZHXQCMX-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(C)(C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.